[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C12H11NO2S . It is related to acetic acid and contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a methylphenyl group and an acetic acid group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .
Scientific Research Applications
Anticancer Activity
[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid derivatives have been studied for their anticancer properties. A series of substituted compounds were synthesized and demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Photo-degradation Analysis
The photo-degradation behavior of thiazole-containing compounds was studied, focusing on a pharmaceutical compound under development for the treatment of overactive bladder. The research provided insights into the degradation pathways and the structure of the degradation products, which can be essential for the stability and shelf-life of pharmaceutical products (Wu, Hong, & Vogt, 2007).
Crystal Structure Analysis
Studies on the crystal structure of compounds containing thiazole rings, such as febuxostat–acetic acid, shed light on the molecular interactions and structural stability of these compounds. Such research is crucial for understanding the properties and potential applications of these compounds in pharmaceuticals (Wu, Hu, Gu, & Tang, 2015).
Luminescent Properties
Research on the luminescent properties of thiazole derivatives, such as pyridylthiazoles, revealed their high fluorescence and large Stokes shift values, indicating potential applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
Antimicrobial Activity
Several derivatives of this compound were synthesized and evaluated for their antimicrobial activity. These compounds displayed a fair degree of activity against various microbial strains, indicating their potential as antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Properties
IUPAC Name |
2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-4-2-3-5-10(8)12-13-9(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAVTPCFSGCCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273593 | |
Record name | 2-(2-Methylphenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23353-16-4 | |
Record name | 2-(2-Methylphenyl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23353-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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